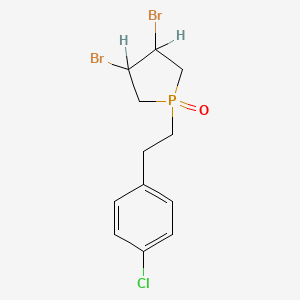
3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide is a specialized organophosphorus compound It is characterized by the presence of bromine, chlorine, and phosphorus atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide typically involves the reaction of 4-chlorophenylethyl bromide with a phospholane derivative. The reaction conditions often require the use of a base, such as sodium hydride, to facilitate the formation of the phospholane ring. The bromination of the phospholane ring is achieved using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 3 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, followed by their conversion into the final product through a series of chemical reactions. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding a debrominated product.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include phosphine oxides, debrominated phospholanes, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials, such as flame retardants and plasticizers, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phospholane ring structure also plays a role in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dichloro-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide
- 3,4-Dibromo-1-(2-(4-methylphenyl)ethyl)phospholane 1-oxide
- 3,4-Dibromo-1-(2-(4-fluorophenyl)ethyl)phospholane 1-oxide
Uniqueness
3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and stability compared to its analogs. The combination of these halogens with the phospholane ring enhances its potential for diverse chemical transformations and applications.
Propriétés
Numéro CAS |
38864-57-2 |
|---|---|
Formule moléculaire |
C12H14Br2ClOP |
Poids moléculaire |
400.47 g/mol |
Nom IUPAC |
3,4-dibromo-1-[2-(4-chlorophenyl)ethyl]-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C12H14Br2ClOP/c13-11-7-17(16,8-12(11)14)6-5-9-1-3-10(15)4-2-9/h1-4,11-12H,5-8H2 |
Clé InChI |
HSLOFKFMYMCCLI-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CP1(=O)CCC2=CC=C(C=C2)Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



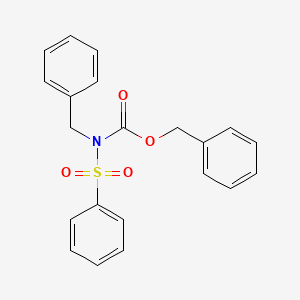
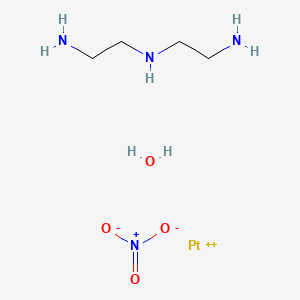
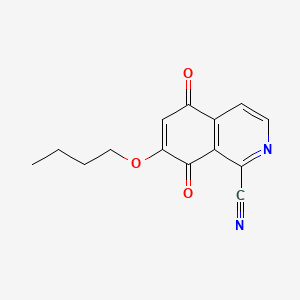

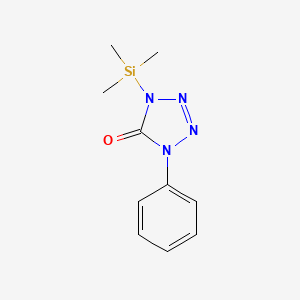
![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)

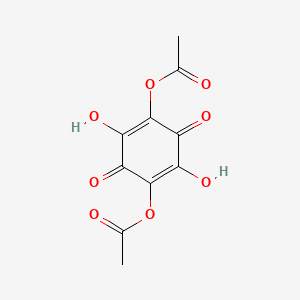
![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)

![8a-Benzyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12804586.png)

![5-ethyl-6-methyl-3-[(4-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one](/img/structure/B12804599.png)
